5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative featuring a 1,3-oxazole substituent and a 3-phenylpropyl chain. Its synthesis likely involves coupling a triazole-carboxylic acid intermediate with an oxazole-containing benzyl halide and subsequent amidation with 3-phenylpropylamine, as inferred from analogous procedures in . The compound’s structure combines a triazole core (known for metabolic stability and hydrogen-bonding capacity) with a lipophilic 3-phenylpropyl chain and a methyl-substituted oxazole ring, which may enhance target binding or solubility .
Properties
IUPAC Name |
5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-(3-phenylpropyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-17-11-13-21(14-12-17)25-27-22(19(3)32-25)16-30-18(2)23(28-29-30)24(31)26-15-7-10-20-8-5-4-6-9-20/h4-6,8-9,11-14H,7,10,15-16H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYDFWPYDPRCSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCCCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their in vitro xanthine oxidase (xo) inhibitory activity. Xanthine oxidase is an enzyme that plays a crucial role in the metabolism of purines in the body, and its inhibition can be beneficial in conditions like gout.
Mode of Action
It’s worth noting that compounds with similar structures have shown to inhibit xanthine oxidase. This suggests that the compound might interact with its targets by binding to the active site of the enzyme, thereby inhibiting its activity.
Biochemical Pathways
The compound likely affects the purine metabolism pathway, given its potential inhibitory effect on xanthine oxidase. This enzyme is involved in the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, the compound could potentially reduce the production of uric acid, which is beneficial in managing conditions like gout.
Result of Action
If the compound does indeed inhibit xanthine oxidase, it could potentially reduce the levels of uric acid in the body. High levels of uric acid can lead to conditions like gout and kidney stones, so a reduction in uric acid levels could alleviate these conditions.
Biological Activity
The compound 5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of triazole derivatives and features a complex structure that includes an oxazole ring and a carboxamide functional group. The molecular formula is , with a molecular weight of approximately 378.47 g/mol.
Biological Activity Overview
Recent studies have indicated that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Activity : Triazole derivatives have been explored for their potential in cancer therapy due to their ability to inhibit cancer cell proliferation.
- Antimicrobial Properties : Many oxazole-containing compounds have shown activity against various bacterial and fungal strains.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer or inflammation.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways that contribute to disease processes.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of triazole derivatives. The results indicated that compounds similar to our target molecule exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of oxazole derivatives. A series of compounds were tested against Gram-positive and Gram-negative bacteria, showing promising activity against resistant strains. The presence of the oxazole moiety was crucial for enhancing antimicrobial efficacy .
Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, it was found that triazole derivatives could inhibit the production of pro-inflammatory cytokines in vitro. This suggests a potential role in managing inflammatory diseases such as rheumatoid arthritis .
Case Study 1: Anticancer Efficacy
A clinical trial explored the effects of a similar triazole derivative on patients with advanced breast cancer. The trial reported a partial response in 30% of participants after 12 weeks of treatment, with minimal side effects noted .
Case Study 2: Antimicrobial Testing
In vitro studies conducted on a series of oxazole derivatives revealed that one compound significantly inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL. This finding supports further development for therapeutic applications in treating infections caused by resistant bacteria .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer applications. Research indicates that derivatives of triazoles exhibit significant growth inhibition against various cancer cell lines. For instance, compounds structurally similar to this triazole have demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% against several cancer types including ovarian and lung cancers .
Table 1: Anticancer Activity of Related Triazole Compounds
| Compound Name | Cancer Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | OVCAR-8 | 85.26 |
| Compound B | NCI-H40 | 75.99 |
| Compound C | HCT-116 | 56.53 |
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial activities. Studies have shown that compounds within this chemical class exhibit antibacterial and antifungal properties. The compound's oxazole component enhances its interaction with microbial enzymes, potentially leading to effective inhibition of pathogen growth .
Case Study 1: Synthesis and Characterization
In a study published in Molecules, researchers synthesized a series of triazole derivatives and evaluated their anticancer properties through in vitro assays. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structural integrity before biological testing .
Case Study 2: In Vivo Studies
Another significant study explored the in vivo efficacy of related triazole compounds in animal models. Results indicated a marked reduction in tumor size compared to control groups, suggesting that these compounds could be developed into viable therapeutic agents for cancer treatment .
Comparison with Similar Compounds
Core Modifications
The target compound’s triazole-oxazole hybrid structure distinguishes it from simpler triazole-carboxamides. Key analogs include:
Key Observations :
Comparative Yields and Conditions
Key Observations :
- Carboxamide coupling via EDCI/HOBt () achieves moderate yields (62–71%), while sulfuric acid-mediated reactions () may require harsher conditions .
- The target compound’s synthesis likely mirrors the efficient amidation in , though yields depend on steric hindrance from the oxazole-methyl group .
Physicochemical Properties
Melting Points and Solubility
Key Observations :
- Fluorinated analogs (e.g., 3d) exhibit higher melting points due to increased polarity and intermolecular interactions .
- The target compound’s oxazole and phenylpropyl groups may lower solubility in polar solvents compared to cyano-substituted derivatives .
Spectral and Analytical Data
NMR and MS Trends
- 1H-NMR : Methyl groups in triazole/oxazole rings resonate at δ 2.4–2.6 ppm (singlets), as seen in and .
- MS (ESI) : Molecular ion peaks for triazole-carboxamides typically align with [M+H]+ (e.g., 403.1 for 3a ). The target compound’s molecular weight (C25H26N5O2, calculated 452.2 g/mol) would produce a similar signature.
Crystallography
reports an R factor of 0.056 for a triazole-pyrazole analog, indicating high structural precision via SHELXL refinement . The target compound’s crystal structure (if resolved) would benefit from SHELX-based methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
